5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluoro-4-methylaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of the target compound.
5-(2-Fluoro-4-methylphenyl)-1,3,4-oxadiazole: A structurally similar compound with an oxygen atom in place of sulfur.
5-(2-Fluoro-4-methylphenyl)-1,3,4-triazole: Another similar compound with a triazole ring.
Uniqueness
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both sulfur and nitrogen in its ring structure, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H8FN3S |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3S/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
UFEOVUDBEYSNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(S2)N)F |
Origin of Product |
United States |
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